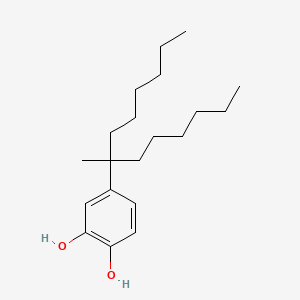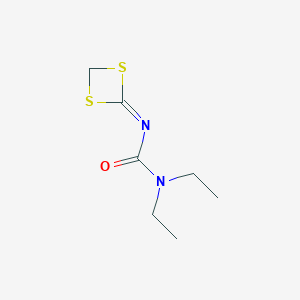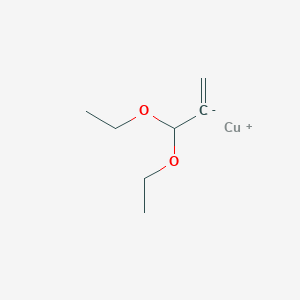
copper(1+);3,3-diethoxyprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);3,3-diethoxyprop-1-ene is an organometallic compound that combines copper in its +1 oxidation state with 3,3-diethoxyprop-1-ene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,3-diethoxyprop-1-ene typically involves the reaction of copper(I) salts with 3,3-diethoxyprop-1-ene under controlled conditions. One common method is to react copper(I) chloride with 3,3-diethoxyprop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);3,3-diethoxyprop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The 3,3-diethoxyprop-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
Oxidation: Copper(II) complexes or copper oxides.
Reduction: Metallic copper or copper nanoparticles.
Substitution: New copper(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+);3,3-diethoxyprop-1-ene has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: The compound can be employed in studies of copper metabolism and its role in biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of copper(1+);3,3-diethoxyprop-1-ene involves the interaction of the copper(I) ion with various molecular targets. In catalytic processes, the copper(I) ion can facilitate electron transfer reactions, activate substrates, and stabilize reaction intermediates. The 3,3-diethoxyprop-1-ene ligand can influence the reactivity and selectivity of the copper center by modulating its electronic and steric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) chloride (CuCl): A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylacetonate (Cu(acac)): A copper(I) complex with acetylacetonate ligands, used as a catalyst in organic synthesis.
Copper(I) iodide (CuI): Another copper(I) salt with applications in organic synthesis and materials science.
Uniqueness
Copper(1+);3,3-diethoxyprop-1-ene is unique due to the presence of the 3,3-diethoxyprop-1-ene ligand, which imparts distinct chemical properties and reactivity. This ligand can enhance the solubility and stability of the copper(I) complex, making it suitable for specific applications that other copper(I) compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
57428-12-3 |
|---|---|
Molekularformel |
C7H13CuO2 |
Molekulargewicht |
192.72 g/mol |
IUPAC-Name |
copper(1+);3,3-diethoxyprop-1-ene |
InChI |
InChI=1S/C7H13O2.Cu/c1-4-7(8-5-2)9-6-3;/h7H,1,5-6H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
USQIJAIGXSSLPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC([C-]=C)OCC.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)

![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
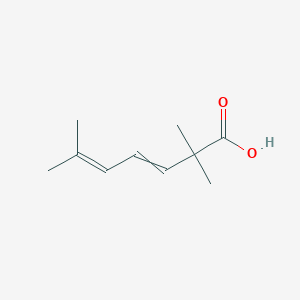
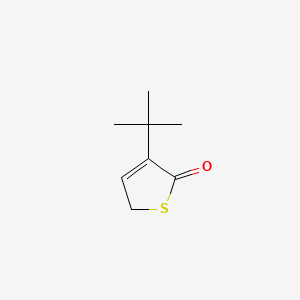
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
